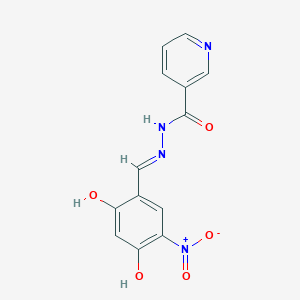![molecular formula C21H17N3O2S B5977619 ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate, also known as CTB or Compound 1, is a potent inhibitor of protein-protein interactions. It has been shown to have potential therapeutic applications in cancer treatment, as well as in other diseases involving aberrant protein-protein interactions.
Wirkmechanismus
Ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate binds to the hydrophobic pocket of the target protein and disrupts the protein-protein interaction. This leads to a downstream effect on the signaling pathway and ultimately results in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has been shown to have potent anti-tumor activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in animal models. ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in cancer treatment. However, like any other drug candidate, ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has its limitations. One limitation is its poor solubility in water, which may limit its bioavailability in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the development of ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate as a therapeutic agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of new protein-protein interactions that can be targeted by ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate, which may expand its therapeutic potential beyond cancer. Finally, the development of ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate as a drug delivery system for other therapeutic agents may also be explored.
Synthesemethoden
The synthesis of ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate involves the reaction of 2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)acetic acid with ethyl 4-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway involved in the regulation of cell growth and apoptosis. ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis. In addition, ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate has been shown to inhibit the interaction between HIF-1α and p300/CBP, which is involved in the regulation of angiogenesis and tumor growth.
Eigenschaften
IUPAC Name |
ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)16-8-10-18(11-9-16)23-13-17(12-22)20-24-19(14-27-20)15-6-4-3-5-7-15/h3-11,13-14,23H,2H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBPGJSXYROEA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)


![1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B5977571.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)
![8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5977583.png)
![2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)